Tetracyanonickelate

Description

Properties

CAS No. |

48042-08-6 |

|---|---|

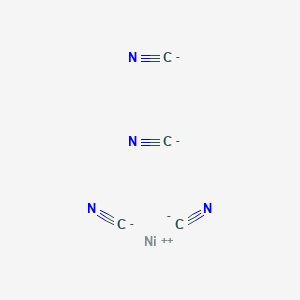

Molecular Formula |

C4N4Ni-2 |

Molecular Weight |

162.76 g/mol |

IUPAC Name |

nickel(2+);tetracyanide |

InChI |

InChI=1S/4CN.Ni/c4*1-2;/q4*-1;+2 |

InChI Key |

BYMZQQLCZDLNKW-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |

Related CAS |

14038-85-8 (di-hydrochloride salt) 14220-17-8 (di-potassium salt) |

Synonyms |

tetracyanonickelate tetracyanonickelate, dipotassium salt tetracyanonickelate, disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Coordination Chemistry: Unearthing the History of Tetracyanonickelate

The early 19th century witnessed the nascent stages of coordination chemistry, a field that would later become pivotal in understanding the intricate dance of atoms in complex molecules. Within this era of foundational chemical discovery, the synthesis of tetracyanonickelate, a seemingly simple yet structurally significant complex, marked a notable, albeit quiet, milestone. This in-depth guide delves into the historical accounts of its discovery, the primitive yet effective experimental protocols of the time, and the early quantitative data that laid the groundwork for our modern understanding of this archetypal square planar complex.

French chemist Joseph Proust, renowned for his law of definite proportions, is credited with the first synthesis of a nickel cyanide compound, which he termed "prussiate de nickel," in the early 1800s. His work on "prussiates" (an early term for cyanides) of various metals led to the isolation of this new substance. While the exact date of his discovery remains elusive in secondary literature, his investigations into the nature of metallic salts during this period provide the context for this important first step.

Early Synthetic Approaches: A Glimpse into 19th-Century Experimental Chemistry

The experimental protocols of the early 19th century, though lacking the precision of modern techniques, were elegantly simple and effective. The synthesis of potassium this compound(II) would have likely followed a straightforward precipitation and dissolution method.

Hypothetical Reconstruction of Proust's Era Synthesis

Based on the chemical knowledge and available reagents of the time, a probable synthesis route would have involved the following steps:

-

Preparation of a Soluble Nickel Salt: A soluble nickel(II) salt, such as nickel(II) sulfate or nickel(II) chloride, would be prepared by dissolving nickel metal or nickel oxide in the corresponding acid.

-

Precipitation of Nickel(II) Cyanide: A solution of an alkali metal cyanide, likely potassium cyanide (then known as "prussiate of potash"), would be added to the nickel salt solution. This would result in the precipitation of a pale green solid, nickel(II) cyanide.

NiSO₄(aq) + 2KCN(aq) → Ni(CN)₂(s) + K₂SO₄(aq)

-

Formation of the this compound Complex: An excess of the potassium cyanide solution would then be added to the precipitated nickel(II) cyanide. The solid would dissolve upon stirring, indicating the formation of a soluble complex, the potassium salt of this compound(II). The solution would likely have exhibited a characteristic yellow to orange-red color.

Ni(CN)₂(s) + 2KCN(aq) → K₂--INVALID-LINK--

-

Isolation of the Product: The final product, potassium this compound(II), would be isolated by evaporating the solvent, leading to the crystallization of the yellow salt.

This stepwise process of precipitation followed by dissolution in excess reagent was a common technique for the preparation and purification of complex salts during this period.

Early Quantitative Analysis: The Dawn of Stoichiometry

The early 19th century was a period of intense interest in determining the elemental composition of compounds, a cornerstone of Dalton's atomic theory. The quantitative analysis of a newly synthesized compound like "prussiate de nickel" would have been a significant undertaking, relying on gravimetric and volumetric methods.

Determining the Empirical Formula: A Laborious Process

The determination of the empirical formula of potassium this compound would have involved a series of meticulous analytical procedures:

-

Determination of Nickel Content: The nickel content could be determined by precipitating it from a solution of the complex as nickel sulfide (NiS) using hydrogen sulfide, followed by ignition to nickel(II) oxide (NiO). The weight of the resulting oxide would be used to calculate the percentage of nickel in the original sample.

-

Determination of Cyanide Content: The cyanide content could be determined by titration with a standardized silver nitrate solution, a method pioneered by Justus von Liebig in the mid-19th century. The formation of a precipitate of silver cyanide would indicate the endpoint of the reaction.

-

Determination of Potassium Content: The potassium content could be determined by precipitating it as potassium chloroplatinate (K₂PtCl₆), a common gravimetric method for potassium analysis at the time.

These early analytical techniques, though cumbersome by modern standards, allowed chemists to piece together the elemental ratios in new compounds, providing the foundational data for the development of coordination theory.

| Element | Hypothetical Early Analytical Method | Precipitated Form | Weighed Form |

| Nickel | Gravimetric Analysis | Nickel Sulfide (NiS) | Nickel(II) Oxide (NiO) |

| Cyanide | Volumetric Titration | Silver Cyanide (AgCN) | - |

| Potassium | Gravimetric Analysis | Potassium Chloroplatinate (K₂PtCl₆) | Potassium Chloroplatinate (K₂PtCl₆) |

A summary of plausible 19th-century analytical methods for determining the elemental composition of potassium this compound.

Visualizing the Logic of Discovery

The process of discovery and characterization in the 19th century followed a logical, albeit challenging, pathway.

The Unsung Pioneers: A Note on Historical Attribution

While Joseph Proust is credited with the initial synthesis, the detailed characterization and understanding of the structure of this compound complexes evolved over many decades with the contributions of numerous chemists. The work of scientists like Theodor Wertheim and Ferdinand von Hauer in the broader field of inorganic chemistry during the 19th century contributed to the growing body of knowledge that would eventually lead to Alfred Werner's revolutionary coordination theory at the close of the century. However, specific, direct contributions of Wertheim and von Hauer to the study of this compound are not prominently documented in the historical chemical literature.

The story of the discovery of this compound is a testament to the meticulous and often arduous work of early chemists. Their foundational experiments, conducted with rudimentary equipment and a limited theoretical framework, paved the way for the development of modern coordination chemistry and its profound impact on fields ranging from materials science to drug development.

A Technical Guide to the Early Studies of Tetracyanonickelate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of tetracyanonickelate(II) complexes, particularly potassium this compound ([K₂[Ni(CN)₄]), marks a significant chapter in the history of coordination chemistry. First synthesized in the early 19th century by Joseph Proust, these complexes became fundamental in the development of theories of chemical bonding and molecular structure. This technical guide provides an in-depth look at the early studies of this compound complexes, with a focus on research conducted before 1950. It details the experimental protocols for their synthesis, presents the key quantitative data from early structural and magnetic investigations, and illustrates the logical frameworks that guided the understanding of these compounds in the pre-ligand field theory era.

I. Synthesis of this compound(II) Complexes

The early preparations of potassium this compound(II) were foundational to the study of these complexes. The methods relied on the reaction of a soluble nickel(II) salt with potassium cyanide. Below are detailed experimental protocols adapted from the historical literature.

Experimental Protocol: Synthesis of Potassium this compound(II) Monohydrate

This protocol describes a common two-step method used for the synthesis of [K₂[Ni(CN)₄]·H₂O].

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or other soluble nickel(II) salt

-

Potassium cyanide (KCN)

-

Distilled water

Procedure:

-

Preparation of Nickel(II) Cyanide: A solution of a soluble nickel(II) salt (e.g., nickel(II) sulfate) is treated with a stoichiometric amount of potassium cyanide solution. This results in the precipitation of a pale green solid, nickel(II) cyanide (Ni(CN)₂).

Ni²⁺(aq) + 2CN⁻(aq) → Ni(CN)₂(s)

-

Formation of the this compound(II) Complex: The precipitated nickel(II) cyanide is then washed and treated with an excess of potassium cyanide solution. The nickel(II) cyanide dissolves to form a yellow solution of potassium this compound(II).

Ni(CN)₂(s) + 2KCN(aq) → K₂--INVALID-LINK--

-

Crystallization: The resulting yellow solution is concentrated by evaporation, and upon cooling, yellow crystals of potassium this compound(II) monohydrate ([K₂[Ni(CN)₄]·H₂O]) precipitate. The crystals are then collected by filtration and air-dried.

II. Early Structural and Magnetic Studies

The determination of the structure and magnetic properties of this compound(II) complexes was a key focus of early 20th-century inorganic chemistry. These studies provided crucial evidence for the square planar geometry of the [Ni(CN)₄]²⁻ ion and its diamagnetic nature.

A. Crystallographic Studies

Early X-ray diffraction studies on hydrated salts of this compound(II) provided the first insights into the geometry of the complex ion. While a detailed crystal structure of the anhydrous salt was not determined before 1950, the work of Brasseur and Rassenfosse on barium this compound(II) tetrahydrate and Lambot on strontium this compound(II) pentahydrate were pivotal.

Experimental Protocol: Single-Crystal X-ray Diffraction (Conceptual)

The general methodology employed in the 1930s and 1940s for single-crystal X-ray diffraction is outlined below.

-

Crystal Growth: Single crystals of the hydrated this compound salts were grown by slow evaporation of an aqueous solution of the complex.

-

Crystal Mounting: A suitable single crystal was mounted on a goniometer head.

-

X-ray Diffraction: The crystal was irradiated with a monochromatic X-ray beam, and the diffraction pattern was recorded on photographic film using techniques like the Weissenberg or rotation method.

-

Data Analysis: The positions and intensities of the diffraction spots were measured. From this data, the unit cell dimensions and the space group were determined. The atomic positions were then deduced through a process of trial and error, guided by chemical intuition and Patterson synthesis methods.

Table 1: Early Crystallographic Data for Hydrated this compound(II) Salts

| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | Year | Reference |

| Ba[Ni(CN)₄]·4H₂O | Monoclinic | P2₁/c | a = 7.33, b = 15.68, c = 7.33, β = 104°30' | 1937 | Brasseur, H. & Rassenfosse, A. |

| Sr[Ni(CN)₄]·5H₂O | Orthorhombic | Pccn | a = 12.10, b = 15.68, c = 7.33 | 1942 | Lambot, H. |

B. Magnetic Susceptibility Studies

The magnetic properties of this compound(II) complexes were investigated to understand the electronic configuration of the central nickel atom. Early measurements consistently showed that potassium this compound(II) is diamagnetic.

Experimental Protocol: Gouy Method for Magnetic Susceptibility

The Gouy balance was a common instrument for measuring magnetic susceptibility in the early 20th century.

-

Sample Preparation: A powdered sample of the complex was packed uniformly into a long, cylindrical glass tube (the Gouy tube).

-

Measurement without Magnetic Field: The tube was suspended from a balance, and its weight was measured in the absence of a magnetic field.

-

Measurement with Magnetic Field: The sample was then positioned between the poles of a powerful electromagnet such that one end of the sample was in a region of high magnetic field strength and the other end was in a region of negligible field strength. The weight of the sample was measured again with the magnetic field turned on.

-

Calculation: The change in weight is proportional to the magnetic susceptibility of the sample. For a diamagnetic substance, the sample is repelled by the magnetic field, resulting in an apparent decrease in weight.

Table 2: Early Quantitative Magnetic Susceptibility Data for K₂[Ni(CN)₄]

| Molar Magnetic Susceptibility (χₘ) (cgs units) | Temperature (K) | Method | Year | Reference |

| -1.3 x 10⁻⁴ | Room Temperature | Gouy | 1913 | Dwight, H. B. |

III. Theoretical Interpretation and Logical Frameworks

The experimental observations of a square planar geometry and diamagnetism in this compound(II) complexes were crucial in the development of bonding theories for transition metal complexes.

The Valence Bond Theory Perspective

In the 1930s, Linus Pauling's Valence Bond Theory provided a framework for understanding the structure and magnetism of these complexes. The diamagnetism of the [Ni(CN)₄]²⁻ ion was explained by the hybridization of the nickel(II) ion's orbitals.

The logical progression of the theory was as follows:

-

Observation: The complex is diamagnetic, meaning it has no unpaired electrons.

-

Inference: The eight d-electrons of the Ni(II) ion (d⁸ configuration) must be paired in four of the d-orbitals.

-

Hybridization Proposal: To accommodate the four cyanide ligands in a square planar geometry, the nickel(II) ion utilizes one d-orbital, one s-orbital, and two p-orbitals to form four dsp² hybrid orbitals.

-

Bonding: These dsp² hybrid orbitals overlap with the orbitals of the cyanide ligands to form four strong sigma bonds, resulting in a stable, square planar complex.

IV. Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of potassium this compound(II) and the logical relationship between the experimental findings and the early theoretical understanding of its bonding.

Caption: Experimental workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.

Caption: Logical relationship between diamagnetism and square planar geometry. Caption: Logical relationship between diamagnetism and square planar geometry.

fundamental properties of tetracyanonickelate(II)

An In-depth Technical Guide on the Fundamental Properties of Tetracyanonickelate(II)

Abstract

The this compound(II) anion, [Ni(CN)₄]²⁻, is a archetypal square planar transition metal complex that has been extensively studied to understand fundamental principles of coordination chemistry, including ligand field theory, electronic structure, and reaction mechanisms. This document provides a comprehensive overview of its core chemical and physical properties, structure, bonding, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with key quantitative data and visualizations to facilitate understanding for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

The most common salt of the this compound(II) anion is potassium this compound(II), which is typically encountered as a yellow, water-soluble, crystalline solid.[1][2] It is stable under normal conditions and is known for its remarkable thermal and chemical stability.[2]

| Property | Value | Reference |

| Chemical Formula | [Ni(CN)₄]²⁻ | [1][3] |

| Molar Mass (ion) | 162.76 g/mol | [4][5] |

| Appearance (K₂[Ni(CN)₄] salt) | Yellow solid | [1] |

| Solubility | Water-soluble | [1] |

| Geometry | Square Planar | [1][3] |

| Magnetic Behavior | Diamagnetic | [1][6] |

Structure and Bonding

The this compound(II) ion features a central nickel(II) atom (Ni²⁺) coordinated to four cyanide ligands. The nickel atom is in the +2 oxidation state with a d⁸ electronic configuration.[6] The cyanide ions are strong-field ligands, which causes the pairing of all eight d-electrons in the lower energy orbitals, resulting in a low-spin complex.[6] This electron configuration leads to dsp² hybridization, which dictates the square planar geometry of the complex.[6]

| Structural Parameter | Value | Reference |

| Coordination Geometry | Square Planar | [1][7] |

| Symmetry | D₄ₕ | [3] |

| Ni-C Bond Length | 1.87 Å | [3] |

| C-N Bond Length | 1.16 Å | [3] |

| Ni---Ni distance (in K₂[Ni(CN)₄] crystal) | 4.294 Å | [1] |

The arrangement of d-orbitals in a square planar crystal field is crucial to understanding the properties of [Ni(CN)₄]²⁻. The strong σ-donation and π-backbonding from the cyanide ligands lead to significant energy splitting.

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Cyanonickelate - Wikipedia [en.wikipedia.org]

- 4. This compound | C4N4Ni-2 | CID 162563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound ion | C4N4Ni-2 | CID 3371854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shaalaa.com [shaalaa.com]

- 7. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

The Electronic Structure of the Tetracyanonickelate(II) Ion: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, has long been a cornerstone in the study of coordination chemistry, serving as a model system for understanding the electronic structure of square planar d⁸ transition metal complexes. Its seemingly simple structure belies a complex interplay of ligand field effects, covalency, and electron correlation that has been the subject of extensive experimental and theoretical investigation for decades. This technical guide provides an in-depth analysis of the electronic structure of the this compound(II) ion, synthesizing data from modern spectroscopic and computational studies. It is intended to be a comprehensive resource, offering detailed experimental and computational methodologies, tabulated quantitative data, and visual representations of key concepts to aid researchers in the fields of inorganic chemistry, materials science, and drug development.

Introduction

The this compound(II) ion is a diamagnetic, square planar complex. The central nickel(II) ion possesses a d⁸ electron configuration. The cyanide ligands are strong-field ligands that induce a large splitting of the nickel d-orbitals, favoring a low-spin state. Historically, the electronic spectrum of [Ni(CN)₄]²⁻ has been challenging to interpret, with various orderings of the d-orbital energies proposed based on different theoretical models.[1] Recent advancements in high-resolution spectroscopy and sophisticated quantum chemical calculations have provided a more definitive picture, which will be the central focus of this guide. A thorough understanding of the electronic structure of this ion is crucial for predicting its reactivity, spectroscopic properties, and potential applications.

Molecular and Electronic Structure

The [Ni(CN)₄]²⁻ ion adopts a square planar geometry, belonging to the D₄h point group. The nickel atom is at the center of a square formed by the four carbon atoms of the cyanide ligands.

Geometric Parameters

The precise bond lengths and angles of the this compound(II) ion have been determined by X-ray crystallography. The data presented here is for potassium this compound(II), K₂[Ni(CN)₄].[2]

| Parameter | Value |

| Ni-C bond length | 1.86 Å |

| C-N bond length | 1.13 Å |

| C-Ni-C angle | 90° (idealized) |

| Ni-C-N angle | 180° (idealized) |

Molecular Orbital Theory and d-Orbital Splitting

The electronic structure of [Ni(CN)₄]²⁻ is best described by molecular orbital (MO) theory. The interaction between the nickel 3d, 4s, and 4p orbitals and the sigma and pi orbitals of the four cyanide ligands leads to a set of molecular orbitals. The splitting of the d-orbitals in the square planar ligand field is a key feature.

For many years, the relative ordering of the d-orbitals was a subject of debate. However, recent high-level computational studies, corroborated by low-temperature single-crystal absorption spectroscopy, have established the following energy ordering of the frontier d-orbitals: dxy < dxz, dyz < dz² < dx²-y².[1][3] This ordering is a departure from older models and highlights the significant role of π-backbonding. Strong π-backbonding from the filled nickel dxy orbital to the empty π* orbitals of the in-plane cyanide ligands stabilizes the dxy orbital to a greater extent than the out-of-plane dxz and dyz orbitals.[1][3]

The eight d-electrons of the Ni(II) center occupy the four lowest energy d-orbitals, resulting in a diamagnetic ¹A₁g ground state. The highest occupied molecular orbital (HOMO) is the a₁g orbital, which is primarily of dz² character, and the lowest unoccupied molecular orbital (LUMO) is the b₁g orbital, with predominantly dx²-y² character.

The following diagram illustrates the molecular orbital energy level scheme, focusing on the d-orbitals.

Experimental Determination of Electronic Structure

The electronic structure of the this compound(II) ion is primarily probed through spectroscopic techniques.

Low-Temperature Single-Crystal UV-Visible Absorption Spectroscopy

This is a powerful technique for resolving the weak d-d electronic transitions, which are often obscured at room temperature.

Methodology:

-

Crystal Growth: Single crystals of a salt of the this compound(II) ion, such as tetraphenylarsonium this compound(II), are grown from a suitable solvent.

-

Sample Mounting: A thin, optically clear crystal is mounted on a sample holder that can be cooled to cryogenic temperatures.

-

Cryostat: The sample holder is placed in a cryostat, which is evacuated and cooled with liquid helium or a closed-cycle refrigerator to temperatures as low as 20 K.

-

Spectrophotometer: A UV-Visible spectrophotometer is used to measure the absorption of light as it passes through the crystal. The instrument is typically equipped with a high-intensity light source (e.g., a xenon lamp) and a sensitive detector (e.g., a CCD).

-

Data Collection: The absorbance is measured over a range of wavelengths, typically from the near-infrared to the ultraviolet region.

-

Baseline Correction: A baseline spectrum is recorded with the solvent or an empty sample holder to correct for any absorption by the cryostat windows or the solvent.

-

Data Analysis: The resulting spectrum reveals sharp absorption bands corresponding to electronic transitions. For anisotropic crystals, polarized light can be used to determine the orientation of the transition dipole moments, which aids in the assignment of the electronic transitions.

Experimental Data:

The low-temperature absorption spectrum of [Ni(CN)₄]²⁻ reveals several weak bands in the visible and near-UV regions, which are assigned to spin-forbidden and spin-allowed d-d transitions.

| Transition | Experimental Energy (cm⁻¹) |

| ¹A₁g → ³B₁g | ~18,000 |

| ¹A₁g → ³E_g | ~23,000 |

| ¹A₁g → ³A₂g | ~23,800 |

| ¹A₁g → ¹B₁g | ~27,000 |

| ¹A₁g → ¹E_g | ~31,650 |

| ¹A₁g → ¹A₂g | Not definitively observed |

Data adapted from Oppenheim et al. (2019).[1]

Computational Investigation of Electronic Structure

Quantum chemical calculations are indispensable for a detailed understanding of the electronic structure and for assigning the experimentally observed spectroscopic transitions.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions in molecules.

Methodology:

-

Geometry Optimization: The ground-state geometry of the [Ni(CN)₄]²⁻ ion is optimized using a suitable density functional (e.g., B3LYP, PBE0) and basis set (e.g., a triple-zeta basis set with polarization and diffuse functions).

-

Frequency Calculation: A frequency calculation is performed to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states. The choice of functional is critical, and hybrid functionals often provide a good balance of accuracy and computational cost for transition metal complexes.

-

Analysis of Results: The calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., d-d, charge transfer) are used to interpret the experimental absorption spectrum.

Multireference Methods (CASSCF and NEVPT2)

For systems with significant static electron correlation or for a more accurate description of excited states, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by N-Electron Valence State Perturbation Theory (NEVPT2) to include dynamic correlation, are employed.

Methodology:

-

Active Space Selection: A crucial step in a CASSCF calculation is the selection of the active space, which comprises a set of orbitals and electrons that are most important for describing the electronic states of interest. For a d⁸ square planar complex like [Ni(CN)₄]²⁻, a minimal active space would include the five d-orbitals and the eight d-electrons. A larger active space may also include ligand orbitals involved in bonding and backbonding.

-

CASSCF Calculation: A CASSCF calculation is performed to optimize both the molecular orbitals and the coefficients of the configuration interaction expansion within the active space. This provides a qualitatively correct description of the electronic wavefunctions of the ground and excited states.

-

NEVPT2 Calculation: To obtain more quantitative results, a NEVPT2 calculation is performed on top of the CASSCF wavefunctions. This method adds the effects of dynamic electron correlation, which is crucial for obtaining accurate excitation energies.

-

Comparison with Experiment: The calculated excitation energies from NEVPT2 are then compared with the experimental spectrum to validate the theoretical model and provide definitive assignments for the observed transitions.

Calculated d-Orbital Energy Ordering:

The following table summarizes the d-orbital energy ordering for [Ni(CN)₄]²⁻ as determined by different computational methods, illustrating the evolution of our understanding.

| Method | d-Orbital Energy Ordering | Reference |

| Ligand Field Theory (older models) | dz² < dxy < dxz, dyz < dx²-y² | Historical |

| SCF-LCAO-MO (1971) | dxy < dxz, dyz < dz² < dx²-y² | Demuynck et al. |

| NEVPT2-CASSCF, EOM-CCSD, TD-DFT (2019) | dxy < dxz, yz < z² < x²-y² | Oppenheim et al.[1] |

Logical Workflow for Electronic Structure Determination

The determination of the electronic structure of a complex molecule like this compound(II) involves a synergistic approach combining experimental and computational methods. The following diagram illustrates this logical workflow.

Conclusion

The electronic structure of the this compound(II) ion is a testament to the power of modern physical inorganic chemistry. Through a combination of low-temperature single-crystal spectroscopy and advanced quantum chemical calculations, a definitive picture of its d-orbital energy levels and electronic transitions has emerged. The established ordering, dxy < dxz, yz < dz² < dx²-y², underscores the critical role of π-backbonding in stabilizing the in-plane d-orbitals. This comprehensive understanding not only resolves long-standing questions about this fundamental complex but also provides a robust framework for the study of other square planar transition metal complexes, which are relevant in catalysis, materials science, and the design of novel therapeutic agents. This guide has provided the essential data, methodologies, and conceptual framework to serve as a valuable resource for researchers in these fields.

References

Synthesis and Characterization of Potassium Tetracyanonickelate(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of potassium tetracyanonickelate(II), K₂[Ni(CN)₄]. The document details the established synthetic protocols and outlines the key analytical techniques employed for its characterization, supported by quantitative data and experimental methodologies.

Introduction

Potassium this compound(II) is an inorganic coordination compound consisting of potassium cations and a square planar this compound(II) anion, [Ni(CN)₄]²⁻.[1] This yellow, water-soluble solid is of interest in various fields of chemistry, including coordination chemistry, materials science, and as a precursor for the synthesis of other nickel-containing compounds.[2] The compound is typically isolated as a monohydrate, K₂[Ni(CN)₄]·H₂O. Its diamagnetic nature is a consequence of the square planar geometry around the d⁸ nickel(II) center.

Synthesis of Potassium this compound(II) Monohydrate

The synthesis of potassium this compound(II) monohydrate is typically achieved through a two-step precipitation and complexation reaction. This method allows for the removal of excess potassium salts.[1]

Reaction Scheme:

-

Ni²⁺(aq) + 2 KCN(aq) → Ni(CN)₂(s) + 2 K⁺(aq)

-

Ni(CN)₂(s) + 2 KCN(aq) → K₂--INVALID-LINK--

Upon concentration, the monohydrate crystallizes from the solution.

Experimental Protocol:

A detailed and reliable experimental protocol for the synthesis is as follows:

-

Preparation of Reactant Solutions:

-

Dissolve 0.06 moles of a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O or 16 g of NiSO₄·6H₂O) in 100 mL of boiling water.[3]

-

In a separate beaker, dissolve 7 g of potassium cyanide in 100 mL of water.

-

-

Precipitation of Nickel(II) Cyanide:

-

Isolation and Washing of Nickel(II) Cyanide:

-

Collect the precipitate using a Büchner funnel.

-

Wash the precipitate with three 20 mL portions of hot water to remove soluble impurities.[3]

-

-

Formation and Crystallization of Potassium this compound(II):

-

Transfer the moist nickel(II) cyanide cake to a dish and add approximately 10 mL of water to form a slurry.

-

Prepare a solution of 7 g of potassium cyanide in 15 mL of water and add it to the nickel cyanide slurry. The nickel cyanide will dissolve, forming an orange-red solution of potassium this compound(II).[3]

-

Filter the resulting solution to remove any insoluble matter.

-

-

Isolation of the Final Product:

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.

Characterization

A comprehensive characterization of potassium this compound(II) involves several analytical techniques to determine its structural, spectroscopic, and thermal properties.

Physical and Structural Properties

The [Ni(CN)₄]²⁻ anion adopts a square planar geometry, which is characteristic of d⁸ metal ions with strong-field ligands like cyanide. This arrangement results in the complex being diamagnetic.

Table 1: Physical and Structural Properties of K₂[Ni(CN)₄]

| Property | Value |

| Molecular Formula | K₂[Ni(CN)₄] |

| Molar Mass (Anhydrous) | 240.96 g/mol |

| Molar Mass (Monohydrate) | 258.98 g/mol [4] |

| Appearance | Yellow to orange crystalline solid[5] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Square Planar[1] |

| Magnetic Properties | Diamagnetic |

| Density | 1.875 g/cm³[2] |

Spectroscopic Characterization

Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the this compound(II) anion. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C≡N stretching vibration.

Table 2: Infrared Spectral Data for K₂[Ni(CN)₄]·H₂O

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3440 | O-H stretching (water of hydration) | Broad, Medium |

| ~2122-2136 | C≡N stretching (ν(CN)) | Strong |

| ~1620 | H-O-H bending (water of hydration) | Medium |

| ~540 | Ni-C stretching (ν(Ni-C)) | Medium |

| ~433 | Ni-C-N bending (δ(NiCN)) | Medium |

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the instrument used.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the finely ground K₂[Ni(CN)₄]·H₂O sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.

-

Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent and deposit a drop of the solution onto a salt plate. Allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

-

Data Acquisition:

-

Record the background spectrum of the KBr pellet, Nujol, or the clean salt plate.

-

Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum to obtain the final spectrum of the compound.

-

The electronic absorption spectrum of K₂[Ni(CN)₄] in aqueous solution exhibits characteristic bands arising from d-d transitions and charge-transfer phenomena.

Table 3: UV-Vis Spectral Data for Aqueous K₂[Ni(CN)₄]

| Wavelength (λ_max) (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |

| ~267 | ~37,450 | High | Metal-to-Ligand Charge Transfer (MLCT) |

| ~285 | ~35,090 | High | Metal-to-Ligand Charge Transfer (MLCT) |

| ~310 | ~32,260 | Moderate | d-d transition |

Experimental Protocol for UV-Vis Spectroscopy:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of K₂[Ni(CN)₄]·H₂O of a known concentration in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with deionized water to be used as the blank.

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Record the absorption spectrum of each standard solution over the desired wavelength range (e.g., 200-800 nm).

-

Determine the wavelength of maximum absorbance (λ_max).

-

-

Quantitative Analysis (Optional):

-

Measure the absorbance of each standard solution at λ_max.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

The concentration of an unknown sample can be determined by measuring its absorbance at λ_max and using the calibration curve.

-

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of the compound. For the monohydrate, the initial weight loss corresponds to the loss of water of crystallization.

Table 4: Thermal Analysis Data for K₂[Ni(CN)₄]·H₂O

| Temperature Range (°C) | Mass Loss (%) | Process |

| ~80 - 120 | ~6.95 | Dehydration (loss of one water molecule) |

| > 300 | Gradual | Decomposition of the anhydrous complex |

Note: The theoretical mass loss for one mole of water is approximately 6.95%. The monohydrate dehydrates at 100 °C.[1]

Experimental Protocol for Thermogravimetric Analysis (TGA):

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Select an appropriate crucible (e.g., alumina or platinum).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the K₂[Ni(CN)₄]·H₂O sample (typically 5-10 mg) into the crucible.

-

-

Data Acquisition:

-

Place the crucible in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature.

-

Structural Representation

The this compound(II) anion is a key structural feature of this compound.

Structure of the [Ni(CN)₄]²⁻ Anion:

Caption: Ball-and-stick model of the [Ni(CN)₄]²⁻ anion.

Conclusion

This technical guide has detailed the synthesis and comprehensive characterization of potassium this compound(II). The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals working with this compound. The square planar geometry and the strong ligand field of the cyanide ions dictate its unique spectroscopic and magnetic properties. Understanding these fundamental characteristics is crucial for its application in various chemical and material science endeavors.

References

coordination chemistry of tetracyanonickelate

An In-depth Technical Guide to the Coordination Chemistry of Tetracyanonickelate(II)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound(II) anion, [Ni(CN)₄]²⁻, is a classic example of a square planar d⁸ transition metal complex. For decades, it has served as a fundamental model for understanding electronic structure, chemical bonding, and reaction mechanisms in coordination chemistry.[1] Its diamagnetic nature and distinct spectroscopic features have made it a subject of extensive study. This guide provides a comprehensive overview of the (II), focusing on its structure, synthesis, physicochemical properties, reactions, and applications, with detailed experimental protocols and data for the research professional.

Structure and Bonding

The [Ni(CN)₄]²⁻ anion features a central nickel(II) ion (a d⁸ metal center) coordinated to four cyanide ligands. The geometry is square planar, a common arrangement for d⁸ complexes with strong-field ligands.[2][3]

Valence Bond Theory (VBT): In the presence of the strong-field cyanide ligands, the eight 3d electrons of the Ni²⁺ ion are paired up in four of the d-orbitals.[4][5][6] The empty 3dₓ²-y², 4s, and two 4p orbitals hybridize to form four dsp² hybrid orbitals, which accommodate the lone pairs from the four cyanide ligands.[4] This hybridization results in a square planar geometry and, because all electrons are paired, the complex is diamagnetic.[2][4][6]

Molecular Orbital (MO) Theory: A more sophisticated picture is provided by MO theory, which considers the σ-donation from the cyanide ligands to the metal and, crucially, the π-backbonding from the filled metal d-orbitals to the empty π* orbitals of the cyanide ligands.[7] This π-backbonding is a key factor in the high stability of the complex and the large ligand field splitting, which strongly favors the square planar geometry over a tetrahedral one.[3][7] The strong ligand field leads to a low-spin electronic configuration.[3]

Caption: D-orbital splitting diagram for a d⁸ metal ion from a free ion to a square planar complex.

Synthesis

The most common salt, potassium this compound(II) monohydrate (K₂[Ni(CN)₄]·H₂O), is a yellow, water-soluble solid.[2] It is typically prepared by the reaction of an aqueous nickel(II) salt with potassium cyanide.[2][8]

Caption: Experimental workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.

Experimental Protocol: Synthesis of K₂[Ni(CN)₄]·H₂O

This two-step procedure is adapted from established methods and is designed to remove excess potassium salts, yielding a pure product.[2][9]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or other soluble nickel salt (e.g., sulfate, nitrate).

-

Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC).

-

Deionized water.

Procedure:

-

Step 1: Precipitation of Nickel(II) Cyanide.

-

Dissolve a stoichiometric amount of a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O, 0.061 mol) in 100 mL of boiling water.

-

In a separate beaker, dissolve two equivalents of KCN (e.g., 8.0 g, 0.123 mol) in 100 mL of water.

-

Slowly add the KCN solution dropwise to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel(II) cyanide (Ni(CN)₂) will form.[9]

-

(Optional) Digest the mixture on a steam bath for one hour to improve the filterability of the precipitate.

-

Collect the Ni(CN)₂ precipitate using a Büchner funnel, wash it with several portions of hot water, and press the filter cake to remove excess liquid.

-

-

Step 2: Formation of Potassium this compound(II).

-

Transfer the moist Ni(CN)₂ filter cake to a beaker.

-

Prepare a solution of two further equivalents of KCN (e.g., 8.0 g, 0.123 mol) in a minimal amount of water (e.g., 15-20 mL).

-

Add the KCN solution to the Ni(CN)₂ paste. The precipitate will dissolve to form a clear, orange-red solution of K₂[Ni(CN)₄].[9]

-

Filter the resulting solution if any solids remain.

-

Gently evaporate the solution on a steam bath until crystals begin to form.

-

Cool the solution in an ice bath to maximize crystallization.

-

Collect the resulting orange-yellow crystals by suction filtration and allow them to air dry. The monohydrate is obtained via this procedure.[2] The anhydrous salt can be prepared by heating the monohydrate at 100-110°C.[2][10]

-

Physicochemical Properties and Characterization

The this compound(II) complex has been thoroughly characterized by a variety of analytical techniques, including X-ray diffraction, vibrational spectroscopy, and electronic spectroscopy.

Crystal Structure

The anhydrous salt K₂[Ni(CN)₄] consists of potassium ions and square planar [Ni(CN)₄]²⁻ anions.[2] The anions are arranged in a columnar structure.[2]

Table 1: Selected Crystallographic Data for K₂[Ni(CN)₄]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [10] |

| Space Group | P2₁/c | [10] |

| a (Å) | 4.294 ± 0.004 | [2][10] |

| b (Å) | 7.680 ± 0.008 | [10] |

| c (Å) | 13.03 ± 0.01 | [10] |

| β (°) | 87° 16' | [10] |

| Ni---Ni distance (Å) | 4.294 | [2] |

| Ni-C distance (Å) | 1.873 (mean) | [11] |

| C≡N distance (Å) | 1.152 (mean) |[11] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth & Mounting: Grow a suitable single crystal (e.g., 0.2 mm) from a concentrated solution (e.g., in acetonitrile for salts with organic cations).[1] Mount the crystal on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or synchrotron radiation) and a detector.[11][12] Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Collect a series of diffraction images by rotating the crystal. Index the reflections to determine the unit cell parameters and space group.[10] Integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms. Refine the structural model against the experimental data using least-squares methods to determine the final atomic positions, bond lengths, and angles.[13]

Vibrational Spectroscopy (IR)

The infrared spectrum of [Ni(CN)₄]²⁻ is dominated by a very strong absorption band corresponding to the C≡N stretching vibration. This band's position is sensitive to the electronic environment and coordination mode.

Table 2: Key Vibrational Frequencies for [Ni(CN)₄]²⁻

| Vibration Mode | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| ν(C≡N) | ~2123 | Cyanide stretch (in K₂[Ni(CN)₄]) | [14] |

| ν(Ni-C) | ~543 | Nickel-Carbon stretch | [14] |

| δ(Ni-C≡N) | ~433 | Bending mode |[14] |

Electronic Absorption Spectroscopy (UV-Vis)

The electronic spectrum of [Ni(CN)₄]²⁻ has been challenging to interpret, with numerous assignments proposed over the years.[1][15][16] Modern spectroscopic and computational studies have provided a more definitive picture.[1][7] The spectrum consists of several weak, spin-forbidden d-d transitions and more intense, spin-allowed d-d and charge-transfer transitions at higher energies.[1]

Table 3: Experimental Electronic Absorption Bands for [Ni(CN)₄]²⁻ (Low-temperature single crystal of tetraphenylarsonium salt)[1]

| Band Position (cm⁻¹) | Proposed Assignment (¹A₁g →) | Type |

|---|---|---|

| ~18,000 | ³B₁g | d-d (spin-forbidden) |

| ~23,000 | ³E g | d-d (spin-forbidden) |

| 23,844 | ³A₂g | d-d (spin-forbidden) |

| ~27,000 | ¹B₁g | d-d (spin-allowed) |

| 32,300 | ¹A₂g | d-d (spin-allowed) |

Key Reactions

The this compound(II) ion undergoes several important types of reactions, including Lewis acid-base reactions, redox reactions, and ligand substitution.

-

Adduct Formation: The nitrogen lone pairs on the cyanide ligands are basic and can react with Lewis acids. For example, it reacts with four equivalents of boron trifluoride (BF₃).[2]

-

K₂[Ni(CN)₄] + 4 BF₃ → K₂[Ni(CNBF₃)₄]

-

-

Reduction: The complex can be reduced to Ni(I) or Ni(0) species. A powerful reducing agent like potassium metal in anhydrous liquid ammonia reduces the Ni(II) center to Ni(0), forming the tetrahedral tetraanion [Ni(CN)₄]⁴⁻.[2] An intermediate with a Ni-Ni bond, K₄[Ni₂(CN)₆], has also been identified.[2]

-

K₂[Ni(CN)₄] + 2 K → K₄[Ni(CN)₄]

-

-

Oxidation: Ionizing radiation can induce both oxidation to Ni(III) ([Ni(CN)₄]⁻, d⁷) and reduction to Ni(I) ([Ni(CN)₄]³⁻, d⁹), which have been studied by ESR spectroscopy.[17]

-

Ligand Substitution/Formation: The kinetics of formation of [Ni(CN)₄]²⁻ from other nickel(II) complexes, such as those with aminocarboxylate ligands, have been studied extensively to understand the stepwise mechanism of ligand substitution.[18][19]

Caption: Key reaction pathways for the this compound(II) complex.

Applications

The chemistry of this compound(II) is leveraged in several fields:

-

Electroplating: It is used as a source of nickel ions in electroplating baths.[8]

-

Catalysis: The complex can act as a catalyst in organic reactions, such as the cyanation of carbonyl compounds.[8]

-

Precursor in Materials Synthesis: K₂[Ni(CN)₄] is a versatile building block for creating higher-order coordination polymers and metal-organic frameworks (MOFs).[20] A notable example is its use in synthesizing Hofmann-type clathrates, which have porous structures capable of trapping guest molecules.[11][21]

Electrochemistry

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of coordination complexes. Studies on various Ni(II) complexes show that the Ni(II)/Ni(III) and Ni(II)/Ni(I) redox couples can be observed, although their reversibility depends heavily on the ligand environment and solvent system.[22]

Experimental Protocol: Cyclic Voltammetry

-

Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).[22][23]

-

Solution Preparation: Prepare a solution of the complex (e.g., 1 mM K₂[Ni(CN)₄]) in a suitable solvent (e.g., DMF or water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate or KNO₃) to ensure conductivity.[22][23]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[23]

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs to a final value, and then reverse the scan back to the start. Record the resulting current as a function of the applied potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the stability of the redox species.[22][24]

Caption: General experimental workflow for a cyclic voltammetry measurement.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Potassium this compound - Wikipedia [en.wikipedia.org]

- 3. coordination compounds - Why is this compound square planar? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. allen.in [allen.in]

- 5. youtube.com [youtube.com]

- 6. adichemistry.com [adichemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis and synchrotron X-ray characterization of two 2D Hoffman related compounds [Ni(p-Xylylenediamine)nNi(CN)4] and [Ni(p-tetrafluoroxylylenediamine)nNi(CN)4] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxidation and reduction of this compound(II) ions induced by ionizing radiation : an electron spin resonance study of the [Ni(CN)4]3–, [Ni(CN)4]–, and [HNi(CN)4]2– complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. redalyc.org [redalyc.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 24. Nickel(II) Complex of N4 Schiff Base Ligand as a Building Block for a Conducting Metallopolymer with Multiple Redox States - PMC [pmc.ncbi.nlm.nih.gov]

basic understanding of tetracyanonickelate bonding

An In-depth Technical Guide to the Bonding in Tetracyanonickelate(II)

Introduction

The this compound(II) anion, [Ni(CN)₄]²⁻, is a classic example of a square planar coordination complex. As a d⁸ transition metal complex, its structure, bonding, and magnetic properties serve as a fundamental case study for the application of various bonding theories in inorganic chemistry. The complex is notably diamagnetic, a property that classical valence bond theory and the more sophisticated ligand field and molecular orbital theories can explain.[1][2][3] This guide provides a detailed technical examination of the electronic structure and bonding in [Ni(CN)₄]²⁻, intended for researchers and professionals in chemistry and drug development.

The central nickel atom is in the +2 oxidation state, with four cyanide ligands arranged in a square plane around it.[4][5] This D₄h symmetry is a key determinant of its electronic properties.[4] We will explore the bonding through the lenses of Valence Bond Theory (VBT), Ligand Field Theory (LFT), and Molecular Orbital (MO) Theory, supported by experimental data.

Theoretical Frameworks of Bonding

Valence Bond Theory (VBT)

Valence Bond Theory provides a qualitative, hybridization-based model for the bonding in [Ni(CN)₄]²⁻. The explanation proceeds as follows:

-

Nickel Ion Electronic Configuration : A neutral Nickel atom (Ni, Z=28) has the electron configuration [Ar] 3d⁸ 4s². To form the Nickel(II) ion (Ni²⁺), the two 4s electrons are removed, resulting in the configuration [Ar] 3d⁸.[1][2]

-

Ligand Influence : The cyanide ion (CN⁻) is a strong-field ligand. According to VBT, its approach forces the pairing of the two unpaired electrons in the 3d orbitals of the Ni²⁺ ion.[1][2] This pairing vacates one of the 3d orbitals (specifically, the dₓ₂-y₂ orbital).

-

Hybridization : The now-empty 3dₓ₂-y₂ orbital, along with the 4s and two 4p orbitals, hybridize to form four equivalent dsp² hybrid orbitals. These orbitals are arranged in a square planar geometry.[1][6]

-

Bond Formation : Each of the four cyanide ligands donates a lone pair of electrons into one of the vacant dsp² hybrid orbitals of the Ni²⁺ ion, forming four coordinate covalent bonds.[2][7]

Since all electrons in the resulting complex are paired, VBT correctly predicts the diamagnetic nature of the [Ni(CN)₄]²⁻ ion.[1][2]

Ligand Field and Molecular Orbital Theories

Ligand Field Theory (LFT), an application of Molecular Orbital (MO) theory to transition metal complexes, provides a more detailed and accurate picture of the bonding.[8][9] It considers the interactions between the metal's d-orbitals and the ligand group orbitals.

In a square planar (D₄h) geometry, the d-orbitals are no longer degenerate and split into four distinct energy levels. The ordering is generally accepted as: dₓ₂-y₂ > dxy > dz² > dₓz, dyz.[10][11]

-

σ-Bonding : The primary bonding interaction is σ-donation from the filled σ-orbitals of the four cyanide ligands into the empty metal orbitals of appropriate symmetry, primarily the dₓ₂-y₂, dz², 4s, and 4p orbitals. The interaction with the dₓ₂-y₂ is strongest, raising its energy significantly.

-

π-Backbonding : A crucial secondary interaction is π-backbonding.[8] The cyanide ligand has empty, low-energy π* antibonding orbitals. These orbitals can overlap with the filled, non-σ-bonding d-orbitals of the nickel atom (dxy, dxz, dyz). The metal donates electron density back to the ligands, strengthening the Ni-C bond and stabilizing the complex. This backbonding lowers the energy of the t₂g-like orbitals (dxy, dxz, dyz).[10][11]

The eight 3d electrons of Ni²⁺ fill the four lowest-energy molecular orbitals (originating from the dxz, dyz, dz², and dxy atomic orbitals). The highest-energy antibonding MO, which is primarily dₓ₂-y₂ in character, remains empty. This large energy gap between the filled dxy orbital and the empty dₓ₂-y₂ orbital accounts for the complex's diamagnetism and considerable stability.

References

- 1. allen.in [allen.in]

- 2. sarthaks.com [sarthaks.com]

- 3. coordination compounds - Explain on the basis of valence bond theory that this compound(II) ion with square planar structure is diamagnetic - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Cyanonickelate - Wikipedia [en.wikipedia.org]

- 5. brainly.in [brainly.in]

- 6. With the help of valence bond theory expiaiil that this compound (II) ion is square planar or tetrahedral in nature. [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligand field theory - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

initial spectroscopic analysis of tetracyanonickelate

An In-depth Technical Guide to the Initial Spectroscopic Analysis of Tetracyanonickelate(II)

Introduction

The this compound(II) anion, [Ni(CN)₄]²⁻, is a quintessential example of a square planar d⁸ transition metal complex.[1][2] Its well-defined structure and distinct spectroscopic features make it a subject of fundamental importance in coordination chemistry and a valuable precursor for the synthesis of nickel-based catalysts and advanced materials like metal-organic frameworks (MOFs).[3] A thorough spectroscopic analysis is the first critical step in its characterization, providing insights into its electronic structure, bonding, and purity. This guide details the primary spectroscopic techniques—UV-Visible, Infrared, and Raman spectroscopy—used for the initial analysis of this complex, tailored for researchers and professionals in chemical and materials science.

Molecular Structure and Symmetry

The [Ni(CN)₄]²⁻ anion possesses a square planar geometry, belonging to the D₄h point group. The nickel(II) center is in a low-spin d⁸ electronic configuration. This specific geometry and electronic structure give rise to its characteristic spectroscopic properties, including its diamagnetism and yellow color in solution and solid states.[2]

Caption: Square planar structure of the [Ni(CN)₄]²⁻ anion.

Experimental Workflow

The initial characterization of a this compound sample, whether synthesized or commercially obtained, follows a logical spectroscopic workflow. This process ensures the confirmation of its identity, purity, and key structural features before its use in further applications.

Caption: General workflow for the spectroscopic analysis of this compound(II).

Data Presentation: Spectroscopic Parameters

Quantitative data from spectroscopic analyses are crucial for confirming the identity of the [Ni(CN)₄]²⁻ complex. The following tables summarize typical values reported in the literature.

Table 1: Electronic Absorption Data (UV-Visible)

The UV-Vis spectrum of [Ni(CN)₄]²⁻ is characterized by several weak d-d transitions and more intense charge-transfer bands.

| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment (Transition) | Reference |

| ~18,000 | ~555 | ¹A₁g → ³B₁g | [4] |

| ~23,000 | ~435 | ¹A₁g → ¹A₂g | [1][4] |

| ~27,000 | ~370 | ¹A₁g → ¹B₁g | [4] |

| ~34,500 | ~290 | Ligand-to-Metal Charge Transfer (LMCT) | [5] |

Note: The exact positions and intensities of these bands can be weakly dependent on the solvent and counter-ion.[1]

Table 2: Vibrational Spectroscopy Data (Infrared & Raman)

Vibrational spectroscopy is essential for identifying the characteristic cyanide and metal-ligand bond vibrations.

| Vibrational Mode | Description | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| ν(C≡N) | Cyanide C≡N stretch | ~2120 - 2125 (strong) | ~2145 (strong, polarized) | [6] |

| ν(Ni-C) | Nickel-Carbon stretch | ~555 - 557 | Not typically observed | [6] |

| δ(Ni-C-N) | Nickel-Carbon-Nitrogen bend | ~429 - 438 | Not typically observed | [6] |

Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining reproducible spectroscopic data.

Synthesis of Potassium this compound(II) Monohydrate (K₂[Ni(CN)₄]·H₂O)

This protocol describes a common laboratory-scale synthesis.[2]

-

Materials : Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Potassium cyanide (KCN), Distilled water.

-

Procedure :

-

Prepare an aqueous solution of a nickel(II) salt, such as NiCl₂·6H₂O.

-

Slowly add a stoichiometric amount of aqueous potassium cyanide (KCN) solution to the nickel(II) solution with constant stirring. Initially, a precipitate of nickel(II) cyanide, Ni(CN)₂, will form.

-

Ni²⁺(aq) + 2 KCN(aq) → Ni(CN)₂(s) + 2 K⁺(aq)[2]

-

-

Continue adding KCN solution until the Ni(CN)₂ precipitate completely dissolves, forming the soluble yellow this compound(II) complex.

-

Ni(CN)₂(s) + 2 KCN(aq) → K₂--INVALID-LINK--[2]

-

-

The resulting yellow solution can be concentrated by gentle heating and then cooled to crystallize the K₂[Ni(CN)₄]·H₂O product.

-

Filter the crystals, wash with a small amount of cold water, and dry at room temperature. The monohydrate can be dehydrated by heating to 100 °C.[2]

-

-

Safety Note : Potassium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be strictly avoided to prevent the formation of lethal hydrogen cyanide (HCN) gas.

UV-Visible Spectroscopy

-

Instrumentation : A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation : Prepare a dilute aqueous solution of K₂[Ni(CN)₄] of a known concentration (e.g., 10⁻³ to 10⁻⁴ M) using distilled water as the solvent.

-

Data Acquisition :

-

Use quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum using the solvent (distilled water).

-

Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

Identify the λₘₐₓ values corresponding to the absorption peaks.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : An FT-IR spectrometer.

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of the solid K₂[Ni(CN)₄] sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

Raman Spectroscopy

-

Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Sample Preparation : The solid, crystalline powder of K₂[Ni(CN)₄] can be analyzed directly. Place a small amount of the sample into a glass capillary tube or onto a microscope slide.

-

Data Acquisition :

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a relevant spectral range (e.g., 100-3500 cm⁻¹) with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

-

Identify the prominent peak associated with the symmetric C≡N stretching mode.

-

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Potassium this compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Infrared and Raman study of some isonicotinic acid metal(II) halide and this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetracyanonickelate Complexes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental techniques for the synthesis of tetracyanonickelate(II) salts, focusing on potassium and sodium this compound. The protocols are intended for use in a laboratory setting by trained professionals.

Introduction

This compound(II), [Ni(CN)₄]²⁻, is a diamagnetic square planar coordination complex of nickel(II). Its salts, such as potassium this compound(II) (K₂[Ni(CN)₄]) and sodium this compound(II) (Na₂[Ni(CN)₄]), are yellow, water-soluble solids.[1] These compounds serve as important precursors and catalysts in various chemical syntheses and are utilized in applications such as electroplating.[2] The synthesis of this compound salts can be achieved through different experimental routes, primarily a two-step precipitation method and a more direct one-step synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Potassium this compound(II) Monohydrate

This method involves the initial precipitation of nickel(II) cyanide, which is subsequently dissolved in an excess of potassium cyanide to form the desired this compound complex.[1] This stepwise approach is beneficial for the removal of excess potassium salts.[1]

Step 1: Precipitation of Nickel(II) Cyanide

-

Dissolve a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O, 16.0 g of NiSO₄·6H₂O, or 17.5 g of Ni(NO₃)₂·6H₂O; approximately 0.06 moles) in 100 mL of boiling water.

-

In a separate beaker, dissolve 7 g of pure potassium cyanide in 100 mL of water.

-

Slowly add the potassium cyanide solution dropwise to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel cyanide will form.

-

(Optional) To improve the filterability of the precipitate, digest the mixture on a steam bath for one hour.

-

Collect the nickel cyanide precipitate by suction filtration using a Büchner funnel.

-

Wash the precipitate with three 20 mL portions of hot water and press the filter cake well to remove excess liquid.

Step 2: Formation of Potassium this compound(II)

-

Transfer the moist nickel cyanide filter cake and the filter paper to a small dish.

-

Carefully separate the filter paper from the solid precipitate.

-

Re-moisten the nickel cyanide precipitate with approximately 10 mL of water.

-

Prepare a solution of 7 g of potassium cyanide in 15 mL of water.

-

Add the potassium cyanide solution to the nickel cyanide slurry. The precipitate will dissolve, forming an orange-red solution of potassium this compound(II).

-

Concentrate the resulting clear solution by evaporation on a steam bath until crystals begin to form.

-

Cool the solution in an ice bath to promote further crystallization.

-

Collect the yellow crystals of potassium this compound(II) monohydrate by suction filtration and allow them to air dry. A typical yield is 12-13 g.

Protocol 2: One-Step Synthesis of Potassium this compound(II)

This protocol describes a more direct "one-pot" synthesis of potassium this compound(II).

-

Prepare a solution of 117 g of nickel chloride tetrahydrate (NiCl₂·4H₂O, approximately 0.56 gm-mole) in 85 mL of water with stirring.

-

In a separate vessel, dissolve 162 g of 96% potassium cyanide (approximately 2.39 gm-moles) in 235 mL of water.

-

Add the potassium cyanide solution to the nickel chloride solution. The reaction is exothermic, and the temperature will rise; a maximum temperature of around 86 °C may be observed. At this elevated temperature, all reaction products should remain in solution.

-

Cool the reaction mixture to approximately 5 °C to induce the crystallization of potassium this compound.

-

Filter the resulting crystals.

-

Dry the crystals in a vacuum oven at 80 °C. This method yields approximately 84.5 g of the product.

Protocol 3: One-Step Synthesis of Sodium this compound(II)

A similar one-step synthesis can be employed for the preparation of sodium this compound(II).

-

Dissolve 112 g of 98% sodium cyanide (approximately 2.24 gm-moles) in 500 mL of water.

-

Slowly add 117 g of solid nickel chloride tetrahydrate (NiCl₂·4H₂O, approximately 0.56 gm-mole) to the stirred sodium cyanide solution.

-

Continue stirring to ensure the reaction goes to completion and cool the mixture to dissipate the heat generated.

-

Chill the reaction mixture to induce precipitation of the product.

-

Filter the crystals and dry them under vacuum at 80 °C. This procedure yields approximately 104.2 g of dry crystals, which may contain a small percentage of water and sodium chloride.

Quantitative Data

The following tables summarize the quantitative data for the described synthesis protocols.

Table 1: Reagent Quantities for this compound Synthesis

| Compound | Synthesis Method | Nickel Salt | Moles of Nickel Salt | Cyanide Salt | Moles of Cyanide Salt |

| K₂[Ni(CN)₄]·H₂O | Two-Step | NiCl₂·6H₂O (14.5 g) | ~0.06 | KCN (7 g + 7 g) | ~0.107 + ~0.107 |

| K₂[Ni(CN)₄] | One-Step | NiCl₂·4H₂O (117 g) | ~0.56 | KCN (96%, 162 g) | ~2.39 |

| Na₂[Ni(CN)₄] | One-Step | NiCl₂·4H₂O (117 g) | ~0.56 | NaCN (98%, 112 g) | ~2.24 |

Table 2: Reaction Conditions and Yields

| Compound | Synthesis Method | Reaction Temperature | Product Appearance | Reported Yield |

| K₂[Ni(CN)₄]·H₂O | Two-Step | Boiling water, Steam bath | Yellow crystals | 12-13 g |

| K₂[Ni(CN)₄] | One-Step | Exothermic (up to 86 °C), then cooled to 5 °C | Crystals | 84.5 g |

| Na₂[Ni(CN)₄] | One-Step | Exothermic, then chilled | Dry crystals | 104.2 g |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound salts.

Caption: Workflow for the two-step synthesis of K₂[Ni(CN)₄]·H₂O.

Caption: Workflow for the one-step synthesis of K₂[Ni(CN)₄].

Caption: Workflow for the one-step synthesis of Na₂[Ni(CN)₄].

References

Application Notes and Protocols for Growing Tetracyanonickelate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the growth of tetracyanonickelate single crystals, valuable materials in catalysis, materials science, and as precursors in the synthesis of novel compounds. The protocols outlined below cover various established crystallization techniques, offering flexibility and control over crystal size and quality.

Introduction

This compound(II), with the chemical formula [Ni(CN)₄]²⁻, is a square planar anionic coordination complex. Its salts, most commonly potassium this compound(II) monohydrate (K₂[Ni(CN)₄]·H₂O), form well-defined crystals. The ability to produce high-quality single crystals is crucial for a range of applications, including structural analysis by X-ray diffraction, investigation of magnetic and electronic properties, and use as precursors for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2]

This guide details three primary methods for growing this compound single crystals:

-

Slow Evaporation: A straightforward and widely used technique for substances soluble in a volatile solvent.[3]

-

Slow Cooling: Ideal for materials whose solubility is significantly dependent on temperature.

-

Gel Diffusion: A method that allows for the slow and controlled reaction of precursors to form insoluble crystals.[4]

Crystal Growth Protocols

Slow Evaporation Method

This is the most common and often the simplest method for growing single crystals of water-soluble salts like potassium this compound(II) monohydrate.[3][5]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Prepare an aqueous solution of potassium this compound(II) (K₂[Ni(CN)₄]). The synthesis typically involves reacting a water-soluble nickel(II) salt (e.g., nickel(II) chloride or nickel(II) sulfate) with a stoichiometric amount of potassium cyanide (KCN) in water.[5]

-

A stepwise approach is often preferred: first, precipitate nickel(II) cyanide (Ni(CN)₂) by adding two equivalents of KCN to the nickel(II) salt solution.[5]

-

Isolate the Ni(CN)₂ precipitate and then dissolve it in a solution containing two more equivalents of KCN to form K₂[Ni(CN)₄].[5]

-

Gently heat the solution to ensure all the salt is dissolved and then allow it to cool to room temperature. A saturated or near-saturated solution is ideal.[6]

-

-

Crystallization Setup:

-

Filter the saturated solution to remove any particulate impurities.

-

Transfer the clear solution to a clean crystallization vessel (e.g., a beaker or a crystallizing dish).

-

Cover the vessel with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[6] The rate of evaporation can be controlled by the number and size of the perforations.

-

Place the vessel in a location with minimal vibrations and stable temperature.

-

-

Crystal Growth and Harvesting:

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vessel for the formation of single crystals.

-

Once crystals of the desired size have formed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of cold deionized water or a solvent in which the crystals are sparingly soluble, and then dry them on a filter paper.

-

Quantitative Data for Slow Evaporation:

| Parameter | Value/Range | Notes |

| Solute | K₂[Ni(CN)₄]·H₂O | Yellow, water-soluble solid.[5] |

| Solvent | Deionized Water | |

| Temperature | Ambient (typically 20-25°C) | A stable temperature is crucial for uniform crystal growth. |

| Evaporation Rate | Slow (controlled by covering) | A slower rate generally yields fewer but larger and higher-quality crystals. |

| Typical Growth Time | Several days to weeks | Dependent on solution volume, saturation level, and evaporation rate. |

Slow Cooling Method

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Experimental Protocol:

-

Preparation of Supersaturated Solution:

-

Prepare a saturated solution of potassium this compound(II) in deionized water at an elevated temperature (e.g., 50-60°C). Ensure all the solute has dissolved.

-

-

Crystallization Setup:

-

Filter the hot, saturated solution to remove any impurities.

-

Transfer the solution to a clean, pre-warmed crystallization vessel.

-

Seal the vessel to prevent evaporation.

-

Place the vessel in a programmable oven or a well-insulated container that allows for slow and controlled cooling to room temperature.

-

-

Crystal Growth and Harvesting:

-

Cool the solution at a slow, controlled rate (e.g., 1-5°C per hour).

-

As the solution cools, the solubility will decrease, leading to the formation of crystals.

-

Once the solution has reached room temperature and crystal growth has ceased, harvest the crystals as described in the slow evaporation method.

-

Quantitative Data for Slow Cooling:

| Parameter | Value/Range | Notes |

| Solute | K₂[Ni(CN)₄]·H₂O | |

| Solvent | Deionized Water | |

| Initial Temperature | 50-60°C (or higher, depending on solubility data) | |

| Final Temperature | Room Temperature (e.g., 20°C) | |

| Cooling Rate | 1-5°C per hour | A slower cooling rate promotes the growth of larger, more perfect crystals. |

| Typical Growth Time | 12-48 hours |

Gel Diffusion Method

The gel diffusion technique is particularly useful for growing crystals of sparingly soluble compounds or for controlling the reaction rate between two soluble reactants to form an insoluble crystalline product.[4][7]

Experimental Protocol:

-

Gel Preparation:

-

Prepare a silica gel by mixing a solution of sodium silicate with an acid (e.g., acetic acid or hydrochloric acid) to a desired pH. The gelling time can be controlled by adjusting the pH.

-

Alternatively, other gelling agents like agar or gelatin can be used.[8]

-

-

Crystallization Setup (Single Diffusion):

-

Incorporate one of the reactants (e.g., a soluble nickel(II) salt) into the gel solution before it sets.

-

Pour the gel mixture into a test tube or U-tube and allow it to set.

-

Once the gel has set, carefully pour a solution of the second reactant (e.g., potassium cyanide) on top of the gel.[9]

-

-

Crystal Growth and Harvesting:

-

The second reactant will slowly diffuse into the gel, reacting with the first reactant to form crystals of this compound at the interface or within the gel matrix.

-

The process can take several days to weeks.

-

Once the crystals have grown to a suitable size, they can be carefully extracted from the gel.

-

Quantitative Data for Gel Diffusion:

| Parameter | Value/Range | Notes |

| Reactant 1 (in gel) | Soluble Ni(II) salt solution (e.g., NiCl₂) | Concentration will influence nucleation density. |

| Reactant 2 (supernatant) | KCN solution | Concentration gradient drives diffusion. |

| Gel Medium | Silica gel, agar, or gelatin | The gel density can affect the diffusion rate.[8] |

| Temperature | Ambient | |

| Typical Growth Time | Several days to weeks |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystal growth protocols.

References

- 1. Potassium this compound(II) hydrate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of potassium chloride monohydrate: water intercalation into the B1 structure of KCl under high pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Potassium this compound - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Solubility table - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]